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Compound of Interest

Compound Name:
Methyl 2-bromo-4-

hydroxybenzoate

CAS No.: 101085-03-4

Cat. No.: B3030892

Get Quote

Executive Summary
Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) is a critical halogenated aromatic

intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly for

coupling reactions (e.g., Suzuki-Miyaura) and heterocycle formation.[1][2] Its utility is defined by

its solubility profile, which dictates the efficiency of reaction workups and purification yields.

This guide provides an in-depth analysis of the compound's solubility across organic solvents,

grounded in thermodynamic principles and structural causality. It includes a validated protocol

for determining thermodynamic solubility to support in-house specification setting.

Physicochemical Profile & Structural Logic[1]
To predict and manipulate solubility, one must understand the molecular forces at play. Methyl
2-bromo-4-hydroxybenzoate possesses three distinct functional regions that govern its

interaction with solvents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3030892#bc-rfq
https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://hycell.tw/angene-chemical/
http://accelachem.com/cn/productview_goodsid_260644_goodscode_SY031743.html
https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Analysis[1]
Phenolic Hydroxyl (C4-OH): A strong hydrogen bond donor (HBD) and acceptor (HBA).[1]

This moiety enhances solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents

(DMSO, DMF).[1]

Methyl Ester (C1-COOCH3): A hydrogen bond acceptor (HBA) with moderate polarity.[1] It

facilitates solubility in esters (Ethyl Acetate) and chlorinated solvents (DCM).[1]

Bromine Atom (C2-Br): A lipophilic, electron-withdrawing group.[1] It increases the partition

coefficient (LogP), reducing water solubility and enhancing affinity for non-polar organic

phases.[1]

Key Physicochemical Parameters[1]
Parameter Value Significance

CAS Number 101085-03-4 Unique Identifier

Molecular Weight 231.04 g/mol
Small molecule, favorable

diffusion

LogP (Predicted) ~3.1
Lipophilic; prefers organic

phase over aqueous

pKa (Phenolic) ~8.5
Ionizes in basic conditions (pH

> 9)

Physical State Solid / Crystalline
Requires energy to break

lattice for dissolution

Solubility Landscape
The following solubility classification is derived from synthesis workup protocols and structural

analog analysis.

Solvent Compatibility Matrix[1]
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Solvent Class
Representative
Solvents

Solubility Status
Mechanistic
Explanation

Polar Protic Methanol, Ethanol High

Solute-solvent

hydrogen bonding

(Phenol-OH ↔

Alcohol-OH)

overcomes lattice

energy.[1]

Polar Aprotic DMSO, DMF, DMAc Very High

Strong dipole

interactions disrupt

the crystal lattice;

ideal for stock

solutions.[1]

Esters/Ethers
Ethyl Acetate, THF,

Diethyl Ether
Moderate to High

"Like dissolves like";

dipole-dipole

interactions with the

ester group.[1] Used

for extraction.[3]

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate

Good solvation of the

aromatic core and

ester; often used for

partitioning.[1]

Aqueous Water, Acidic Buffer Low / Insoluble

Hydrophobic aromatic

ring and bromine atom

dominate; lattice

energy > hydration

energy.[1]

Hydrocarbon Hexane, Heptane Low

Lack of polar

interactions; useful as

an anti-solvent for

precipitation.[1]

Visualization: Solute-Solvent Interaction Logic
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The following diagram illustrates the decision logic for solvent selection based on the

compound's functional groups.
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Figure 1: Mechanistic interaction map driving solubility behavior.[1]

Experimental Protocols
Since specific thermodynamic solubility values (mg/mL) vary by crystal polymorph and

temperature, reliance on literature values is risky.[1] The following Self-Validating Protocol

ensures accurate in-house data generation.

Protocol: Thermodynamic Solubility Determination
(Shake-Flask Method)[1]
Objective: Determine the saturation solubility of Methyl 2-bromo-4-hydroxybenzoate in a

target solvent at 25°C.

Reagents:

Test Compound (CAS 101085-03-4)[1][2][4][5]

Target Solvent (HPLC Grade)
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Syringe Filters (0.45 µm PTFE for organics, Nylon for aqueous)[1]

Workflow:

Supersaturation: Add excess solid compound (~20-50 mg) to 1.0 mL of solvent in a glass

vial. Ensure undissolved solid remains visible.

Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24–48 hours.

Why? Kinetic solubility (short-term) often overestimates true solubility due to metastable

states.[1] 24h ensures thermodynamic equilibrium.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or allow to settle.

Filtration: Filter the supernatant using a syringe filter pre-saturated with the solution (discard

first 200 µL to avoid filter adsorption errors).

Quantification (HPLC-UV):

Dilute the filtrate 100x or 1000x with Mobile Phase to fit within the linear calibration range.

Inject onto HPLC (C18 Column, ACN:Water gradient, UV detection at 254 nm).

Calculate concentration against a standard curve prepared in DMSO.

Protocol: Purification via Recrystallization
This compound is often synthesized via Fischer esterification. The workup relies on its solubility

differential.

Solvent System: Toluene or Ethyl Acetate/Hexane (1:4).[1]

Dissolution: Dissolve crude solid in minimal boiling Toluene (or hot Ethyl Acetate).

Filtration: Filter hot to remove inorganic salts (insoluble).[1]

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The

lipophilic bromine and ester groups reduce solubility in cold non-polar solvents, forcing

crystallization.
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Collection: Filter the white/off-white crystals and wash with cold Hexane.

Synthesis & Application Context
Understanding solubility is crucial for the synthesis workflow of this intermediate.

Synthesis Reaction: 2-bromo-4-hydroxybenzoic acid + Methanol +

(Cat.)

Methyl 2-bromo-4-hydroxybenzoate[1]

Workup Logic:

Evaporation: Methanol is removed.

Partitioning: The residue is dissolved in Ethyl Acetate.

Washing: The organic layer is washed with water.[6]

Mechanism:[3][7][8] The ester (Product) stays in EtOAc (LogP ~3.1).[1] Unreacted acid (if

deprotonated by bicarbonate wash) or inorganic catalysts partition into the aqueous

phase.[1]

Drying:

removes trace water from the EtOAc phase.
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Figure 2: Solubility-driven workup workflow for Methyl 2-bromo-4-hydroxybenzoate.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body-img#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://www.benchchem.com/product/b3030892/docs?utm_src=pdf-body#technical-guide-solubility-profile-characterization-of-methyl-2-bromo-4-hydroxybenzoate-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem.Methyl 2-bromo-4-hydroxybenzoate (CAS 101085-03-4) Compound Summary.

[1][2] National Library of Medicine. Available at: [Link][1]

Google Patents.Method for preparing methyl 3-bromo-4-hydroxybenzoate (Analogous
Synthesis & Workup). CN103467296B.

Protocols.io.In-vitro Thermodynamic Solubility Protocol. Available at: [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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